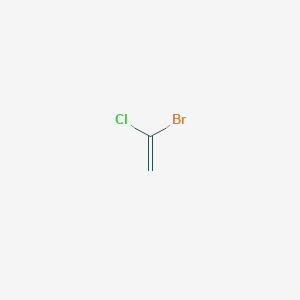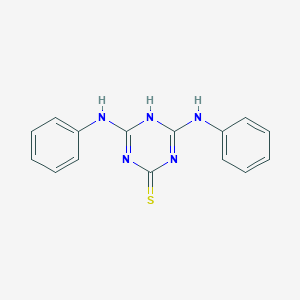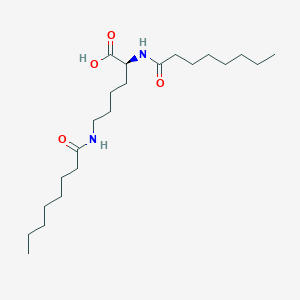
(2S)-2,6-bis(octanoylamino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,6-bis(octanoylamino)hexanoic acid, also known as BEC-5, is a synthetic derivative of the amino acid lysine. It has gained attention in recent years for its potential use in cancer treatment. BEC-5 has been shown to have anti-tumor properties and has been studied extensively in both in vitro and in vivo experiments. In
作用機序
The mechanism of action of (2S)-2,6-bis(octanoylamino)hexanoic acid is not fully understood. However, it is believed that (2S)-2,6-bis(octanoylamino)hexanoic acid induces apoptosis in cancer cells through the activation of the caspase pathway. Caspases are a family of enzymes that play a key role in the regulation of apoptosis. (2S)-2,6-bis(octanoylamino)hexanoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the growth and spread of cancer cells.
生化学的および生理学的効果
(2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, (2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to increase the production of collagen, which is important for healthy skin.
実験室実験の利点と制限
One advantage of (2S)-2,6-bis(octanoylamino)hexanoic acid is that it is relatively easy to synthesize. Additionally, (2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to be effective in both in vitro and in vivo experiments, making it a useful tool for cancer research. However, one limitation of (2S)-2,6-bis(octanoylamino)hexanoic acid is that it is not currently approved for human use, meaning that further research is needed before it can be used in clinical trials.
将来の方向性
There are a number of potential future directions for research on (2S)-2,6-bis(octanoylamino)hexanoic acid. One area of interest is the development of new formulations of (2S)-2,6-bis(octanoylamino)hexanoic acid that can be used in different types of cancer. Additionally, research is needed to better understand the mechanism of action of (2S)-2,6-bis(octanoylamino)hexanoic acid and to identify potential biomarkers that can be used to predict response to treatment. Finally, there is a need for further research on the safety and efficacy of (2S)-2,6-bis(octanoylamino)hexanoic acid in humans.
合成法
(2S)-2,6-bis(octanoylamino)hexanoic acid is synthesized from lysine through a series of chemical reactions. The first step involves the protection of the amino and carboxyl groups of lysine with tert-butyloxycarbonyl (BOC) and benzyl ester groups, respectively. The protected lysine is then reacted with octanoyl chloride to form the octanoylated lysine derivative. The benzyl ester is then removed, and the BOC group is deprotected to yield (2S)-2,6-bis(octanoylamino)hexanoic acid.
科学的研究の応用
(2S)-2,6-bis(octanoylamino)hexanoic acid has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that (2S)-2,6-bis(octanoylamino)hexanoic acid can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that topical application of (2S)-2,6-bis(octanoylamino)hexanoic acid can lead to the regression of skin cancer lesions in both animals and humans. Additionally, (2S)-2,6-bis(octanoylamino)hexanoic acid has been studied for its potential use in the treatment of other types of cancer, including breast and colon cancer.
特性
CAS番号 |
19213-75-3 |
|---|---|
製品名 |
(2S)-2,6-bis(octanoylamino)hexanoic acid |
分子式 |
C22H42N2O4 |
分子量 |
398.6 g/mol |
IUPAC名 |
(2S)-2,6-bis(octanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H42N2O4/c1-3-5-7-9-11-16-20(25)23-18-14-13-15-19(22(27)28)24-21(26)17-12-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)/t19-/m0/s1 |
InChIキー |
FFRCNMMHOOKLAK-IBGZPJMESA-N |
異性体SMILES |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCC |
SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |
正規SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |
その他のCAS番号 |
19213-75-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



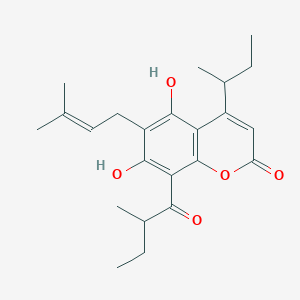

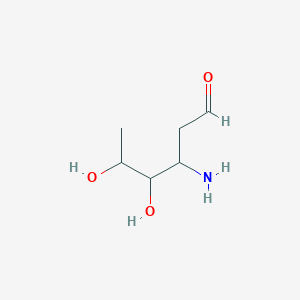

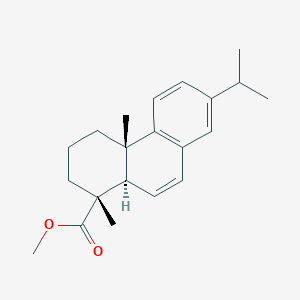
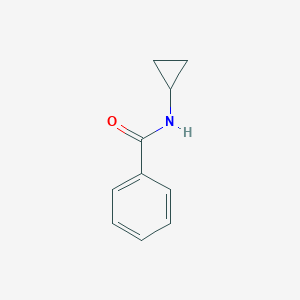

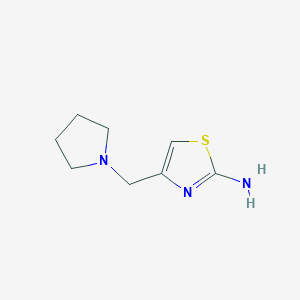
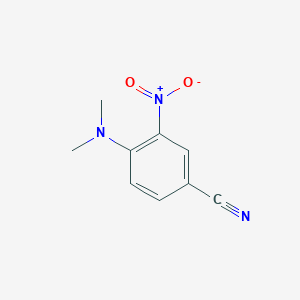
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
